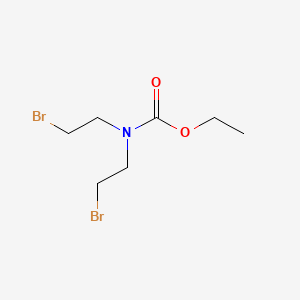

Ethyl bis(2-bromoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N,N-bis(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMMTULZEPCVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448570 | |

| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77697-11-1 | |

| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl bis(2-bromoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bis(2-bromoethyl)carbamate, with the CAS number 77697-11-1, is an organic compound belonging to the carbamate class of chemicals. Carbamates are characterized by the presence of a carbamate ester functional group. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the general mechanism of action attributed to this class of compounds. The information is intended to support research and development activities in the fields of chemistry and pharmacology.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 77697-11-1 | [1] |

| Molecular Formula | C₇H₁₃Br₂NO₂ | [2] |

| Molecular Weight | 302.99 g/mol | [2] |

| Predicted Boiling Point | 297.4 ± 33.0 °C | [2] |

| Predicted Density | 1.672 ± 0.06 g/cm³ | [2] |

| Melting Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [3] |

Synthesis

The synthesis of this compound can be achieved through the reaction of bis(2-bromoethyl)amine with ethyl chloroformate. This is a standard method for the formation of carbamates from secondary amines.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of carbamates.[4][5]

Materials:

-

bis(2-bromoethyl)amine

-

Ethyl chloroformate

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)

-

Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(2-bromoethyl)amine and a slight molar excess of a tertiary amine base (e.g., 1.1 equivalents of triethylamine) in an anhydrous aprotic solvent.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add one equivalent of ethyl chloroformate dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Mechanism of Action

While specific studies on the biological activity of this compound are not available, compounds of the carbamate class are well-known for their ability to inhibit acetylcholinesterase (AChE).[6][7] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.

Inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and in the treatment of certain medical conditions. The inhibition is typically reversible, as the carbamylated enzyme can undergo hydrolysis to regenerate the active enzyme.

General Signaling Pathway for Carbamate-induced Acetylcholinesterase Inhibition

Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Conclusion

This compound is a chemical for which detailed experimental data is limited. This guide provides a summary of the available and predicted chemical properties, a plausible synthesis route with a detailed experimental protocol, and a description of the general mechanism of action for carbamates. This information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, providing a foundation for further investigation and application of this compound. It is important to note that the predicted properties and the generalized mechanism of action require experimental verification for this specific molecule.

References

- 1. This compound | CAS#:77697-11-1 | Chemsrc [chemsrc.com]

- 2. 77697-11-1 | CAS DataBase [m.chemicalbook.com]

- 3. 77697-11-1|this compound|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl bis(2-bromoethyl)carbamate

Disclaimer: Direct experimental data on the mechanism of action of Ethyl bis(2-bromoethyl)carbamate is limited in publicly available scientific literature. This guide presents a hypothesized mechanism based on its chemical structure as a bifunctional alkylating agent, supported by data from structurally and functionally analogous compounds. This information is intended for research and drug development professionals.

Executive Summary

This compound is a molecule whose structure strongly suggests it functions as a bifunctional alkylating agent. The presence of two reactive bromoethyl groups allows for the covalent modification of nucleophilic sites within biological macromolecules. The primary proposed mechanism of action for its cytotoxic effects is the induction of DNA damage, specifically through the formation of interstrand and intrastrand cross-links. This DNA damage subsequently triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, the induction of apoptosis if the damage is irreparable. This guide will provide a detailed overview of this proposed mechanism, including relevant cellular pathways, experimental protocols for investigation, and representative quantitative data from analogous compounds.

Proposed Mechanism of Action: DNA Alkylation and Cross-linking

The core of this compound's activity is believed to be its ability to act as a DNA alkylating agent. The two bromoethyl groups are electrophilic and can react with nucleophilic centers in DNA.

The proposed mechanism involves a two-step process:

-

Mono-alkylation: One of the bromoethyl groups reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine, to form a monoadduct.

-

Cross-linking: The second bromoethyl group on the same molecule then reacts with another nucleophilic site on the same or an opposing DNA strand. This results in the formation of an intrastrand or interstrand cross-link, respectively. Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby blocking essential cellular processes like replication and transcription.

Signaling Pathways

The formation of DNA cross-links initiates a complex signaling network known as the DNA Damage Response (DDR).

Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl bis(2-bromoethyl)carbamate is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its structure, characterized by a central carbamate moiety flanked by two bromoethyl arms, is pivotal to its reactivity and potential applications in medicinal chemistry and organic synthesis. This document provides a detailed overview of the structural elucidation of this compound, including its synthesis, predicted spectroscopic data, and the well-established mechanism of action for nitrogen mustards. Due to the inaccessibility of the original primary literature, the synthetic protocol provided is a generalized procedure based on established chemical principles and analogous reactions.

Chemical Structure and Properties

This compound possesses the following chemical structure:

Chemical Formula: C₇H₁₃Br₂NO₂

Molecular Weight: 302.99 g/mol

IUPAC Name: this compound

The molecule's key features include a central nitrogen atom bonded to two 2-bromoethyl groups and an ethyl carbamate group. The presence of two bromine atoms, which are good leaving groups, makes this compound a potent electrophile capable of alkylating nucleophilic sites on biomolecules.

Synthesis

While the specific experimental details from the primary literature (S. Huybuchts and G. J. Hoornaert, Synthetic Communications, 11, 17 (1981)) could not be accessed for this guide, a general and reliable method for the synthesis of this compound can be proposed. This method is based on the well-established reaction of bis(2-bromoethyl)amine with ethyl chloroformate. A similar procedure has been documented for the synthesis of the analogous ethyl N,N-bis(2-chloroethyl)carbamate.

Generalized Experimental Protocol: Synthesis of this compound

Materials:

-

Bis(2-bromoethyl)amine hydrobromide

-

Ethyl chloroformate

-

Anhydrous potassium carbonate (or another suitable non-nucleophilic base)

-

Anhydrous acetone (or another suitable polar aprotic solvent)

Procedure:

-

To a stirred suspension of bis(2-bromoethyl)amine hydrobromide and anhydrous potassium carbonate in anhydrous acetone, slowly add ethyl chloroformate at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Logical Workflow for the Synthesis:

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ -CH₂-O | ~1.2 (t, 3H) | ~14 |

| CH₃-CH₂ -O | ~4.1 (q, 2H) | ~62 |

| N-(CH₂ -CH₂Br)₂ | ~3.7 (t, 4H) | ~49 |

| N-(CH₂-CH₂ Br)₂ | ~3.5 (t, 4H) | ~31 |

| C =O | - | ~155 |

Predictions are based on standard chemical shift values and data from similar carbamate structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (carbamate) | Stretching | ~1700-1720 |

| C-O (ester) | Stretching | ~1250-1200 |

| C-N | Stretching | ~1100-1000 |

| C-Br | Stretching | ~600-500 |

| C-H (alkane) | Stretching | ~2900-3000 |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Notes |

| 301/303/305 | [M]⁺ | Molecular ion peak cluster (ratio approx. 1:2:1) |

| 222/224 | [M - Br]⁺ | Loss of one bromine atom |

| 194/196 | [M - CH₂Br]⁺ | Loss of a bromoethyl radical |

| 143 | [M - 2Br]⁺ | Loss of both bromine atoms |

| 106/108 | [CH₂CH₂Br]⁺ | Bromoethyl cation |

| 88 | [C₂H₅OC=O]⁺ | Ethyl carbonate fragment |

Mechanism of Action: DNA Alkylation

As a nitrogen mustard, this compound is expected to exert its biological activity through the alkylation of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.

The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a bromine atom, displacing the bromide ion and forming a three-membered aziridinium ring. This strained, positively charged intermediate is a potent electrophile. Nucleophilic sites on DNA bases, primarily the N7 position of guanine, can then attack and open the aziridinium ring, leading to the formation of a covalent bond between the compound and DNA (a mono-adduct). The second bromoethyl arm can then undergo the same process, leading to the formation of a second covalent bond with another DNA base, resulting in either intrastrand or interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway for DNA Alkylation:

Caption: Proposed mechanism of DNA alkylation by this compound.

Conclusion

The structural elucidation of this compound is based on a combination of a proposed synthetic route and predicted spectroscopic data. The core structure, featuring a carbamate linker and two reactive bromoethyl groups, defines its chemical properties and its presumed mechanism of action as a DNA alkylating agent, consistent with other nitrogen mustards. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key structural and mechanistic features of this compound. Further experimental validation of the predicted spectroscopic data is recommended for definitive structural confirmation.

An In-depth Technical Guide to Ethyl bis(2-bromoethyl)carbamate (CAS number 77697-11-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Ethyl bis(2-bromoethyl)carbamate is limited. This guide consolidates the available data and provides inferred information based on the chemical properties of related compounds. Researchers should validate all experimental protocols and data.

Introduction

This compound is an organic compound featuring a carbamate functional group with two bromoethyl substituents on the nitrogen atom. The presence of the reactive bromoethyl groups suggests its potential as an alkylating agent and a precursor in organic synthesis. Carbamates as a class are known for a wide range of applications, from pesticides to pharmaceuticals, often acting as cholinesterase inhibitors.[1][2] The bis(2-haloethyl)amine moiety is a well-known pharmacophore in cytotoxic agents, suggesting that this compound could also possess anticancer properties.[3][4][5]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 77697-11-1 | [6] |

| Molecular Formula | C₇H₁₃Br₂NO₂ | [7] |

| Molecular Weight | 302.99 g/mol | [6] |

| Canonical SMILES | CCOP(=O)(NCCBr)NCCBr | Inferred |

| IUPAC Name | This compound | [6] |

| Predicted Boiling Point | > 300 °C (decomposes) | Inferred |

| Predicted Solubility | Soluble in organic solvents like DCM, Chloroform, Ethyl Acetate. Sparingly soluble in water. | Inferred |

| Physical Form | Likely a solid or high-boiling liquid at room temperature. | Inferred |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be derived from general methods for carbamate synthesis and protocols for related bis-carbamate compounds.[8][9] The most common method involves the reaction of an amine with a chloroformate.

Proposed Synthesis of this compound

The synthesis would likely proceed via the reaction of bis(2-bromoethyl)amine with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Reactants:

-

Bis(2-bromoethyl)amine hydrobromide

-

Ethyl chloroformate

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Experimental Protocol:

-

Preparation of the Free Amine: To a stirred suspension of bis(2-bromoethyl)amine hydrobromide in anhydrous dichloromethane at 0 °C, add 1.1 equivalents of triethylamine. Stir the mixture for 30 minutes to generate the free bis(2-bromoethyl)amine in situ.

-

Reaction with Ethyl Chloroformate: Slowly add 1.0 equivalent of ethyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Applications

The two bromoethyl groups in this compound make it a bifunctional alkylating agent. It can undergo nucleophilic substitution reactions where the bromine atoms are displaced by nucleophiles. This reactivity is central to its potential applications.

Potential Applications:

-

Cross-linking Agent: The presence of two reactive sites allows it to cross-link polymers or biological macromolecules.

-

Intermediate in Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly heterocyclic compounds or molecules with a bis(aminoethyl)carbamate core after substitution of the bromines.

-

Pharmacological Research: Given the cytotoxic nature of other bis(2-haloethyl)amines and the cholinesterase inhibitory potential of carbamates, this compound could be investigated as an anticancer agent or a modulator of cholinergic signaling.[3][4][5]

DOT Script for Reactivity:

Caption: Nucleophilic substitution at the bromoethyl groups.

Potential Biological Activity and Mechanism of Action

Cholinesterase Inhibition

Carbamates are well-documented inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase).[1][2] They act by carbamylating a serine residue in the active site of the enzyme, rendering it inactive. This inhibition is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.[1][10] The inhibition of cholinesterases leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which can have various physiological effects.

DOT Script for Cholinesterase Inhibition:

Caption: Reversible inhibition of cholinesterase by carbamates.

Potential Cytotoxicity

The bis(2-bromoethyl) moiety is structurally related to nitrogen mustards, a class of alkylating agents used in chemotherapy.[3][4][5] These compounds can form highly reactive aziridinium ions that alkylate nucleophilic sites on DNA, leading to DNA damage and apoptosis in rapidly dividing cells. While the carbamate nitrogen is less nucleophilic than the amine nitrogen in traditional nitrogen mustards, the potential for this compound to act as a DNA alkylating agent and exhibit cytotoxic effects should be considered and investigated.

Safety and Handling

Given the lack of specific toxicological data, this compound should be handled with extreme caution. As a potential alkylating agent, it is likely to be toxic and may be a carcinogen. The general hazards of carbamates, which can be neurotoxic, should also be considered.[11]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a compound with limited available data but significant potential for research and development. Its structure suggests a dual functionality: the carbamate group for potential cholinesterase inhibition and the bis(2-bromoethyl) groups for activity as an alkylating agent. This technical guide provides a summary of its known properties and a framework for its synthesis and potential applications based on the chemistry of related compounds. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Cytotoxic compounds. X. Carbamates derived from NN-bis-(2-chloroethyl)-m- and NN-bis-(2-chloroethyl)-p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of novel amidine analogues of bis(2-chloroethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:77697-11-1 | Chemsrc [chemsrc.com]

- 7. 77697-11-1|this compound|BLD Pharm [bldpharm.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Properties of N-Protected 2-Bromoethylamine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties of a key building block in organic synthesis, with a primary focus on tert-Butyl N-(2-bromoethyl)carbamate due to the prevalence of available data. Limited information was found for Ethyl bis(2-bromoethyl)carbamate, suggesting it is a less common reagent. This document aims to be a valuable resource by presenting quantitative data in a structured format, detailing experimental methodologies, and providing a visual representation of a relevant synthetic workflow.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-Butyl N-(2-bromoethyl)carbamate, a widely used intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2-bromoethyl)carbamate | PubChem[2] |

| Synonyms | 2-(Boc-amino)ethyl bromide, N-Boc-2-bromoethylamine | Sigma-Aldrich, ChemicalBook[3] |

| CAS Number | 39684-80-5 | Fisher Scientific[4], Sigma-Aldrich |

| Molecular Formula | C7H14BrNO2 | PubChem[2], ChemicalBook[3] |

| Molecular Weight | 224.10 g/mol | PubChem[2], Sigma-Aldrich[5], Santa Cruz Biotechnology[6] |

| Appearance | White to off-white crystalline solid or colorless oil | Guidechem[1] |

| Melting Point | 30-32 °C | ChemicalBook[3], Guidechem[1], Sigma-Aldrich |

| Boiling Point | 262.3 ± 23.0 °C (Predicted) | ChemicalBook[3], Guidechem[7] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3], Guidechem[7] |

| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | ChemicalBook[3] |

| Flash Point | 112.4 °C | Guidechem[1], Tokyo Chemical Industry Co., Ltd. |

| Storage Temperature | -20°C | ChemicalBook[3], Sigma-Aldrich |

For This compound , the available information is limited to its CAS Number, which is 77697-11-1 .[8] One supplier lists it with a purity of 95.0%.[8]

Experimental Protocols

Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

A common method for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate involves the reaction of 2-bromoethylamine or its salt with di-tert-butyl dicarbonate (Boc anhydride), a reagent used for the introduction of a tert-butoxycarbonyl (Boc) protecting group.[9]

Materials:

-

2-Bromoethylamine hydrobromide

-

Di-tert-butyl dicarbonate

-

Sodium hydroxide

-

Dichloromethane

-

Water

-

Hexane (for crystallization)[9]

-

Methanol (alternative solvent)[3]

-

Triethylamine (alternative base)[3]

Procedure (as described by V. G. Beylin and O. P. Goel): [9]

-

2-bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate in a biphasic solvent system of dichloromethane and water.

-

Sodium hydroxide is used as a base to neutralize the hydrobromide salt and facilitate the reaction.

-

Following the reaction, the organic layer is separated, washed, dried, and concentrated.

-

Hexane is added to the concentrated residue to induce crystallization of the product.

-

The mixture is stirred at a reduced temperature (-25°C to -15°C) to promote complete crystallization.[9]

-

The resulting crystals of tert-butyl N-(2-bromoethyl)carbamate are collected by filtration.

Alternative Procedure: [3]

-

Di-tert-butyl dicarbonate is slowly added to a solution of 2-bromoethylamine and triethylamine in methanol at 0°C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Water is added, and the product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product as a colorless oil.[3]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate.

Caption: General workflow for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate.

References

- 1. Page loading... [guidechem.com]

- 2. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 4. CAS RN 39684-80-5 | Fisher Scientific [fishersci.com]

- 5. 2-(Boc-amino)ethyl bromide = 97.0 GC 39684-80-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 8. This compound | CAS#:77697-11-1 | Chemsrc [chemsrc.com]

- 9. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

In-Depth Technical Guide: Ethyl bis(2-bromoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ethyl bis(2-bromoethyl)carbamate, a compound of interest in various research and development applications. The following sections outline the determination of its molecular formula and the subsequent calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Composition and Weight

The molecular weight of a compound is a fundamental physical property crucial for experimental design, stoichiometric calculations, and analytical characterization. The molecular weight of this compound has been determined through a systematic calculation based on its chemical formula.

Molecular Formula

The systematic name "this compound" indicates the presence of an ethyl group (-C₂H₅) attached to the oxygen of a carbamate backbone. The nitrogen atom of the carbamate is substituted with two 2-bromoethyl groups (-CH₂CH₂Br). A thorough analysis of the compound's structure yields the molecular formula:

C₇H₁₃Br₂NO₂

This formula delineates the precise number of atoms of each element within a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O), the molecular weight of this compound is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 13 | 13.104 |

| Bromine | Br | 79.904 | 2 | 159.808 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 302.994 |

Therefore, the molecular weight of this compound is 302.994 g/mol .

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound, starting from its constituent elements.

Caption: Molecular weight calculation workflow.

Experimental Protocols

Signaling Pathways

Information regarding the interaction of this compound with biological signaling pathways has not been documented in the reviewed literature. Further research would be required to elucidate any potential biological activity and mechanisms of action.

Ethyl bis(2-bromoethyl)carbamate: A Technical Overview of a Bifunctional Alkylating Agent

Disclaimer: This technical guide provides a comprehensive overview of Ethyl bis(2-bromoethyl)carbamate as a putative bifunctional alkylating agent. Due to the limited availability of specific experimental data for this compound in the public domain, this guide draws upon established principles of related alkylating agents and carbamate chemistry. The experimental protocols and quantitative data presented are representative examples for this class of compounds and should be adapted and validated for specific research applications.

Introduction

This compound belongs to the class of nitrogen mustards, which are potent bifunctional alkylating agents. These compounds are characterized by the presence of two reactive haloethyl groups attached to a nitrogen atom. The carbamate moiety in the structure may influence the compound's solubility, stability, and interaction with biological macromolecules. As a bifunctional agent, this compound has the potential to form covalent cross-links with nucleophilic sites on biological molecules, most notably DNA. This ability to induce DNA damage forms the basis of its potential application as a cytotoxic agent in cancer research and therapy.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C7H13Br2NO2 |

| Molecular Weight | 302.99 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water |

| Stability | Potentially unstable in aqueous solutions, undergoing hydrolysis or cyclization |

Synthesis

A plausible synthetic route to this compound involves the reaction of bis(2-bromoethyl)amine with ethyl chloroformate. This is a standard method for the formation of carbamates from secondary amines.

Synthesis of Bis(2-bromoethyl)amine Hydrobromide (Precursor)

The precursor, bis(2-bromoethyl)amine, is typically prepared as its hydrobromide salt from diethanolamine.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with diethanolamine.

-

Reaction with HBr: An excess of concentrated hydrobromic acid (48%) is slowly added to the diethanolamine with cooling in an ice bath.

-

Reflux: The reaction mixture is then heated to reflux for several hours.

-

Work-up: After cooling, the excess hydrobromic acid and water are removed under reduced pressure. The resulting crude product is triturated with acetone to induce crystallization.

-

Purification: The solid bis(2-bromoethyl)amine hydrobromide is collected by filtration, washed with cold acetone, and dried under vacuum.

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: Bis(2-bromoethyl)amine hydrobromide is suspended in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to neutralize the hydrobromide salt and liberate the free secondary amine.

-

Acylation: The reaction mixture is cooled in an ice bath, and ethyl chloroformate is added dropwise with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Mechanism of Action as a Bifunctional Alkylating Agent

The biological activity of this compound is predicated on its ability to act as a bifunctional alkylating agent, with DNA being the primary target.

Formation of Aziridinium Ion

In an aqueous environment, the lone pair of electrons on the nitrogen atom can displace the bromide ion of one of the bromoethyl arms through an intramolecular nucleophilic substitution, forming a highly reactive aziridinium ion intermediate. This is the rate-determining step for DNA alkylation.

DNA Alkylation

The strained three-membered ring of the aziridinium ion is susceptible to nucleophilic attack by electron-rich sites on DNA bases. The N7 position of guanine is the most common site of alkylation, followed by the N3 of adenine. This results in the formation of a monoadduct.

DNA Cross-linking

Following the formation of the initial monoadduct, the second bromoethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate a second nucleophilic site on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of a bifunctional alkylating agent like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Interstrand Cross-linking Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA interstrand cross-links.

Protocol:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Irradiation: Irradiate the cells with a known dose of gamma or X-rays to induce DNA strand breaks.

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.

-

Electrophoresis: Perform electrophoresis under denaturing (alkaline) conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.

-

Data Analysis: In the absence of cross-links, the fragmented DNA will migrate out of the nucleus, forming a "comet tail." Interstrand cross-links will reduce the migration of DNA, resulting in a smaller or absent comet tail compared to the irradiated control. The degree of cross-linking can be quantified by measuring the tail moment.

Potential Applications in Research

This compound, as a representative bifunctional alkylating agent, can be a valuable tool in cancer research for:

-

Drug Discovery: Serving as a lead compound for the development of novel anticancer agents with improved efficacy and reduced toxicity.

-

Mechanism of Action Studies: Investigating the cellular responses to DNA damage, including cell cycle arrest, apoptosis, and DNA repair pathways.

-

Drug Resistance Studies: Elucidating the mechanisms by which cancer cells develop resistance to alkylating agents.

Safety and Handling

This compound should be handled with extreme caution in a well-ventilated chemical fume hood. It is expected to be a potent mutagen and carcinogen. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Ethyl bis(2-bromoethyl)carbamate: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Potential Biological Activity

Ethyl bis(2-bromoethyl)carbamate is a small molecule of interest within the field of medicinal chemistry and drug development, largely owing to its structural similarity to nitrogen mustards, a class of compounds known for their alkylating properties and use in chemotherapy. This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical properties, plausible synthetic routes, and inferred biological activities based on structurally related compounds. Due to the limited direct research on this specific molecule, this guide leverages data from analogous compounds to provide a predictive framework for its potential applications and mechanism of action.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 77697-11-1 | [1][2][3] |

| Molecular Formula | C7H13Br2NO2 | [2][3] |

| Molecular Weight | 302.99 g/mol | [2][3] |

| Purity | ≥95.0% | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [2] |

| SMILES Code | O=C(OCC)N(CCBr)CCBr | [2] |

Synthesis and Experimental Protocols

Step 1: Synthesis of Bis(2-bromoethyl)amine Hydrobromide (Precursor)

The synthesis of the bis(2-bromoethyl)amine precursor can be adapted from established methods for the synthesis of bis(2-chloroethyl)amine from diethanolamine.[4]

Materials:

-

Diethanolamine

-

Hydrobromic acid (48%)

-

Thionyl bromide (or an alternative brominating agent)

-

Anhydrous solvent (e.g., dichloromethane)

Protocol:

-

Diethanolamine is dissolved in an anhydrous solvent.

-

The solution is cooled in an ice bath.

-

Hydrobromic acid is added dropwise to protonate the amine.

-

A brominating agent, such as thionyl bromide, is added slowly to the reaction mixture.

-

The reaction is allowed to proceed, often with gentle warming, until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

The resulting bis(2-bromoethyl)amine hydrobromide is then isolated, typically through filtration and washing with a cold solvent, and can be purified by recrystallization.

Step 2: Synthesis of this compound

The final product can be synthesized by reacting the bis(2-bromoethyl)amine intermediate with ethyl chloroformate. This is a standard method for the formation of carbamates from secondary amines.

Materials:

-

Bis(2-bromoethyl)amine hydrobromide

-

Ethyl chloroformate

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Protocol:

-

Bis(2-bromoethyl)amine hydrobromide is suspended in an anhydrous aprotic solvent.

-

A non-nucleophilic base is added to neutralize the hydrobromide salt and deprotonate the amine.

-

The mixture is stirred at a low temperature (e.g., 0°C).

-

Ethyl chloroformate is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water or a dilute aqueous acid.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product can be purified using column chromatography to yield pure this compound.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are not available. However, its chemical structure, specifically the presence of the bis(2-bromoethyl)amino functional group, strongly suggests that it belongs to the class of nitrogen mustards.[5] Nitrogen mustards are known cytotoxic alkylating agents used in cancer chemotherapy.[6][7]

The proposed mechanism of action involves the intramolecular cyclization of one of the bromoethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by nucleophilic sites on DNA, primarily the N7 atom of guanine.[5][8] The second bromoethyl arm can undergo the same process, leading to the formation of interstrand or intrastrand cross-links in the DNA.[5][9] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis and cell death.[9][10]

The cytotoxicity of related nitrogen mustard derivatives has been demonstrated in various cancer cell lines.[11][12] A summary of the biological activities of structurally similar compounds is provided in Table 2. It is important to note that these are related compounds and the activity of this compound may differ.

| Compound Class | Biological Activity | Potential Application | Source |

| Nitrogen Mustards | Cytotoxic, DNA alkylating agents. | Cancer chemotherapy. | [5][11] |

| Bis(2-chloroethyl)amino derivatives | Antitumor activity. | Treatment of various cancers including leukemia and lymphoma. | [12] |

Conclusion

This compound is a compound with significant potential for research in the field of oncology and drug development due to its structural features that are characteristic of DNA alkylating agents. While direct experimental data on its synthesis and biological activity are scarce, this guide provides a robust framework based on the chemistry and pharmacology of related compounds. The proposed synthetic route is based on well-established chemical transformations, and the predicted mechanism of action aligns with that of known nitrogen mustards. Further experimental validation is necessary to fully characterize this molecule and explore its therapeutic potential. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and similar compounds.

References

- 1. This compound | CAS#:77697-11-1 | Chemsrc [chemsrc.com]

- 2. 77697-11-1|this compound|BLD Pharm [bldpharm.com]

- 3. 77697-11-1 | CAS DataBase [m.chemicalbook.com]

- 4. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nursingcenter.com [nursingcenter.com]

- 8. Alkylating Agents: Nitrogen mustard derivatives | Pharmacology Education Project [pharmacologyeducation.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkylating Agents – Callaix [callaix.com]

- 11. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl bis(2-bromoethyl)carbamate protocol

I am unable to provide a detailed synthesis protocol for Ethyl bis(2-bromoethyl)carbamate. The synthesis of this compound and its derivatives is closely associated with the production of nitrogen mustards, a class of chemical warfare agents. Providing such instructions would violate our safety policies against facilitating the creation of harmful chemical substances.

Instead, I can offer educational information on the broader context of these compounds from a chemical safety and public health perspective, focusing on their historical significance, mechanism of action, and measures for protection and decontamination. This information is for academic and safety purposes only.

General Class of Compounds: Nitrogen Mustards

Nitrogen mustards are a class of cytotoxic, alkylating agents. Historically, they were developed as chemical warfare agents during World War I and II. However, their ability to damage DNA and kill rapidly dividing cells led to their investigation as potential cancer therapies, making them some of the earliest chemotherapy drugs.

Mechanism of Action

The biological activity of nitrogen mustards stems from their ability to form highly reactive cyclic aziridinium ions in the body. This process is outlined below.

DOT Script for Mechanism of Action

Caption: General mechanism of nitrogen mustard cytotoxicity.

This alkylation process, particularly the cross-linking of DNA strands, disrupts DNA replication and transcription, ultimately leading to cell death (apoptosis). This is highly effective against rapidly proliferating cells, which is the principle behind its use in chemotherapy, but it is also the source of its extreme toxicity as a chemical weapon.

Public Safety and Decontamination

Due to their hazardous nature, strict protocols are in place for handling, detecting, and decontaminating nitrogen mustards.

Decontamination Principles

Decontamination aims to neutralize the chemical agent. Common approaches involve chemical reactions that break down the mustard molecule.

DOT Script for Decontamination Workflow

Caption: Basic workflow for decontamination of a hazardous chemical agent.

It is critical that any handling or decontamination of such materials be performed only by trained professionals with appropriate personal protective equipment (PPE) and in controlled environments.

Ethyl Bis(2-bromoethyl)carbamate: A Versatile Crosslinking Agent for Advanced Polymer Formulations

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bis(2-bromoethyl)carbamate is a bifunctional alkylating agent with significant potential as a crosslinking agent in the development of advanced polymer systems. Its structure, featuring two reactive bromoethyl groups, allows for the formation of stable covalent linkages between polymer chains containing nucleophilic functional groups. This crosslinking capability is particularly valuable in the formulation of hydrogels, drug delivery matrices, and other biocompatible materials where precise control over mechanical properties and degradation kinetics is crucial.

The carbamate linkage within the crosslinker introduces a degree of hydrolytic lability, which can be exploited for creating biodegradable polymers. The rate of this degradation can be influenced by the local microenvironment, offering possibilities for stimuli-responsive materials. These characteristics make this compound a promising tool for researchers in polymer chemistry, drug delivery, and tissue engineering.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison to similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted) |

| CAS Number | 77697-11-1[1] |

| Molecular Formula | C₇H₁₃Br₂NO₂[1] |

| Molecular Weight | 302.99 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF) |

| Reactivity | The bromoethyl groups are susceptible to nucleophilic substitution. |

Synthesis Protocol: A Generalized Approach

A general synthesis for this compound can be adapted from the synthesis of similar carbamates, such as tert-butyl N-(2-bromoethyl)carbamate[2]. The proposed synthesis involves the reaction of bis(2-bromoethyl)amine with ethyl chloroformate.

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(2-bromoethyl)amine hydrobromide in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution to deprotonate the amine.

-

Acylation: Slowly add ethyl chloroformate to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield pure this compound.

Applications in Polymer Crosslinking

This compound is an effective crosslinker for polymers containing nucleophilic functional groups such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH). The crosslinking reaction proceeds via nucleophilic substitution, where the nucleophilic groups on the polymer chains displace the bromide ions on the crosslinker, forming stable covalent bonds.

Crosslinking of Amine-Containing Polymers (e.g., Poly(ethylene imine), Chitosan)

dot

Caption: Crosslinking of amine-containing polymers.

Protocol for Crosslinking Poly(ethylene imine) (PEI):

-

Polymer Solution: Prepare a solution of PEI in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Crosslinker Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., dimethylformamide, DMF).

-

Crosslinking Reaction: Add the crosslinker solution dropwise to the PEI solution while stirring. The molar ratio of crosslinker to amine groups on the PEI will determine the crosslinking density.

-

Gelation: Continue stirring at room temperature or a slightly elevated temperature until a hydrogel is formed. The gelation time will depend on the concentration of reactants and the temperature.

-

Purification: Purify the resulting hydrogel by dialysis against deionized water to remove unreacted crosslinker and solvent.

Crosslinking of Thiol-Containing Polymers (e.g., Thiolated Hyaluronic Acid)

dot

References

Application Notes and Protocols: Ethyl bis(2-bromoethyl)carbamate in Cancer Research

Disclaimer: Direct experimental data and established protocols for Ethyl bis(2-bromoethyl)carbamate in cancer research are limited in publicly available scientific literature. The following application notes and protocols are based on the known chemical properties of the bis(2-bromoethyl) functional group, a common feature of nitrogen mustard alkylating agents, and the general behavior of carbamate-containing compounds in biological systems. These are intended to serve as a foundational guide for researchers initiating studies with this compound.

Introduction

This compound is a chemical compound featuring a carbamate core with two reactive 2-bromoethyl arms. This structure is analogous to that of classical nitrogen mustards, a class of chemotherapeutic agents known for their potent DNA alkylating activity.[1] The presence of the bis(2-bromoethyl) moiety suggests that this compound could function as a bifunctional alkylating agent, capable of forming covalent cross-links with biological macromolecules, most notably DNA.[2] Such DNA damage can disrupt replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3]

The carbamate group may influence the compound's stability, solubility, and pharmacokinetic properties, potentially acting as a prodrug element that undergoes metabolic activation to release the reactive alkylating species.[3][4] Carbamate derivatives have been explored for their anti-cancer activities, and this particular structure holds promise for investigation as a novel cytotoxic agent.[5][6]

Mechanism of Action (Proposed)

This compound is hypothesized to exert its anticancer effects primarily through DNA alkylation. The proposed mechanism involves intramolecular cyclization of one of the 2-bromoethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, predominantly the N7 position of guanine. Following this initial alkylation, the second 2-bromoethyl arm can undergo a similar cyclization and subsequent reaction, leading to the formation of interstrand or intrastrand DNA cross-links.[1] These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting essential cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).

dot digraph "Proposed Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Intramolecular Cyclization", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Aziridinium Ion Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Nucleophilic Attack\nby DNA (e.g., N7 of Guanine)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Mono-alkylated DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Second Cyclization", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="DNA Cross-linking\n(Interstrand or Intrastrand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Inhibition of DNA\nReplication & Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Cell Cycle Arrest\n&\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Spontaneous"]; B -> C; C -> D [label="Reacts with"]; D -> E; E -> F; F -> G [label="Forms"]; G -> H; H -> I; } END_DOT Figure 1. Proposed mechanism of DNA alkylation by this compound.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.9 |

| A549 | Lung Carcinoma | 12.5 |

| HCT116 | Colon Carcinoma | 7.8 |

| Jurkat | T-cell Leukemia | 2.1 |

| PBMC | Normal Peripheral Blood Mononuclear Cells | > 50 |

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)

| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | +250 | 0 |

| This compound | 10 | +80 | 68 |

| This compound | 25 | +30 | 88 |

| Positive Control (e.g., Cyclophosphamide) | 20 | +25 | 90 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Cross-linking Assay (Comet Assay)

This protocol assesses the ability of this compound to induce DNA cross-links in cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

SYBR Green or similar DNA stain

-

Fluorescence microscope

-

Comet assay slides

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a positive control (e.g., cisplatin) and a vehicle control.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto comet assay slides.

-

Lysis: Immerse slides in lysis solution overnight at 4°C to remove cell membranes and cytoplasm.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions. DNA with cross-links will migrate slower than undamaged DNA.

-

Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. Quantify the extent of DNA migration (comet tail length and intensity) using appropriate software. A decrease in tail moment compared to a positive control for single-strand breaks indicates the presence of cross-links.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol determines if cell death induced by this compound occurs via apoptosis.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways

The DNA damage induced by this compound is expected to activate cell stress and DNA damage response pathways, primarily the p53 signaling pathway . Upon sensing DNA cross-links, sensor proteins like ATM and ATR will be activated, leading to the phosphorylation and stabilization of p53. Activated p53 can then transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Conclusion

This compound represents a potential candidate for anticancer drug development due to its structural similarity to known DNA alkylating agents. The protocols and conceptual frameworks provided here offer a starting point for the systematic evaluation of its efficacy and mechanism of action in various cancer models. Further research is warranted to validate its therapeutic potential and to establish a comprehensive biological and toxicological profile.

References

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Carbamates in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, with its characteristic ester-amide linkage, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including chemical stability, ability to permeate cell membranes, and capacity for hydrogen bonding, make it a versatile scaffold in drug design.[1][3][4] Carbamates are integral to a wide array of therapeutic agents, serving as enzyme inhibitors, bio-reversible prodrug moieties, and linkers in targeted drug delivery systems.[4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data for researchers engaged in the discovery and development of carbamate-based therapeutics.

Carbamates as Enzyme Inhibitors

Carbamates are widely employed as inhibitors of various enzyme classes, most notably cholinesterases in the treatment of neurodegenerative diseases.[5][6] Their mechanism often involves the carbamoylation of a serine residue in the enzyme's active site, leading to a transient or pseudo-irreversible inhibition.

Application Note: Cholinesterase Inhibition for Alzheimer's Disease

Carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are established therapeutics for managing the symptoms of Alzheimer's disease. By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain. Rivastigmine is a prime example of a carbamate inhibitor that targets both AChE and BChE.[5]

Quantitative Data: Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Source |

| Rivastigmine | AChE | 4.3 - 4760 | [2] |

| BChE | 16 - 238 | [2] | |

| BMC-3 | AChE | 792 | [7] |

| BChE | 2.2 | [7] | |

| BMC-16 | AChE | 266 | [7] |

| BChE | 10.6 | [7] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the in vitro inhibition of AChE and BChE by carbamate compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

S-Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test carbamate compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test carbamate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE or BChE in PBS.

-

Prepare a solution of DTNB in PBS.

-

Prepare a solution of ATCI or BTCI in PBS.

-

-

Assay:

-

To each well of a 96-well plate, add:

-

PBS buffer

-

Test carbamate solution at various concentrations

-

AChE or BChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Carbamates as Prodrugs

The carbamate linkage is an effective strategy to create prodrugs of parent molecules containing hydroxyl or amine functional groups. This approach can enhance solubility, improve metabolic stability, and prolong the duration of action.[8]

Application Note: Improving Pharmacokinetics of Bambuterol

Bambuterol is a carbamate prodrug of the bronchodilator terbutaline. The carbamate moiety protects the hydroxyl groups of terbutaline from first-pass metabolism, allowing for once-daily dosing.[9][10]

Quantitative Data: Pharmacokinetics of Bambuterol

| Parameter | Value | Source |

| Bioavailability (oral) | ~10% | [9] |

| Time to peak plasma concentration (terbutaline) | 4-7 hours | [9] |

| Terminal half-life | 9-17 hours | [9] |

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol assesses the stability of a carbamate prodrug in plasma, providing an indication of its rate of conversion to the active drug.

Materials:

-

Test carbamate prodrug

-

Human plasma (or plasma from other species of interest)

-

Phosphate buffer, pH 7.4

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm plasma to 37°C.

-

Spike the test carbamate prodrug into the plasma at a final concentration of 1 µM.

-

Incubate the mixture at 37°C.

-

-

Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately add the aliquot to a tube containing cold acetonitrile and an internal standard to stop the enzymatic reaction and precipitate plasma proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the remaining parent prodrug in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of the remaining prodrug against time.

-

Determine the half-life (t½) of the prodrug in plasma.

-

Carbamates in Targeted Drug Delivery

Carbamate linkages are utilized in the design of linkers for antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into the target cancer cells.

Application Note: Carbamate Linkers in Antibody-Drug Conjugates

Self-immolative para-aminobenzyl carbamate (PABC) linkers are commonly used in ADCs. Enzymatic cleavage of a dipeptide sequence by lysosomal proteases (e.g., cathepsin B) within the cancer cell initiates a cascade that leads to the release of the active drug.

Experimental Protocol: Cell Viability Assay (MTT Assay) for ADC Efficacy

This protocol measures the cytotoxic effect of a carbamate-linked ADC on target cancer cells.

Materials:

-

Target cancer cell line (expressing the antigen for the ADC's antibody)

-

Non-target cancer cell line (as a negative control)

-

Antibody-drug conjugate (ADC)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the target and non-target cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.

-

Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration to determine the IC50 value.

-

Carbamates as Anticonvulsants and Anticancer Agents

Beyond the aforementioned applications, carbamates are found in drugs for other therapeutic areas, such as epilepsy and oncology.

Application Note: Felbamate in Epilepsy and Irinotecan in Cancer

Felbamate is an anticonvulsant whose mechanism is thought to involve the modulation of NMDA and GABA receptors.[11][12][13] Irinotecan is a prodrug that is converted to its active metabolite, SN-38, which inhibits topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[14][15] The carbamate linkage in irinotecan is part of the camptothecin core structure.

Quantitative Data: Anticancer and Anticonvulsant Carbamates

| Drug | Application | Target/Mechanism | Relevant Data | Source |

| Felbamate | Anticonvulsant | NMDA receptor antagonist, GABA receptor potentiator | Clinically relevant concentrations: 0.1-3 mM | [11] |

| Irinotecan (SN-38) | Anticancer | Topoisomerase I inhibitor | IC50 values in lung cancer cell lines vary | [14] |

Experimental Protocol: Topoisomerase I Inhibition Assay

This protocol determines the ability of a compound like SN-38 to inhibit the activity of topoisomerase I.

Materials:

-

Human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Test compound (e.g., SN-38)

-

DNA loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

-

Enzyme Addition:

-

Add topoisomerase I to initiate the reaction. Include a control reaction without the test compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the DNA loading dye (which often contains SDS to denature the enzyme).

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band, while the control lane will show predominantly relaxed DNA.

-

Visualizations